2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole, piperazine, thiadiazole, thio, and isoxazole . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions. For example, benzo[d][1,3]dioxole can be synthesized through a condensation reaction . Piperazine derivatives can be synthesized through reactions involving amines .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group, for instance, is a fused ring system with oxygen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the thiadiazole group might react at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the carbonyl and amine might influence its solubility .Scientific Research Applications
Synthesis and Biological Activities
A study by Xia (2015) discusses the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, highlighting their biological activities, particularly inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, suggesting potential agricultural applications (Xia, 2015).
Clinical Candidates and ACAT Inhibition
Shibuya et al. (2018) identified a piperazine-containing compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting its potential in treating diseases involving ACAT-1 overexpression, such as cardiovascular diseases (Shibuya et al., 2018).
Anti-inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on benzodifuranyl and thiadiazole derivatives revealed their potential as anti-inflammatory and analgesic agents, indicating a possible application in pharmaceutical development (Abu‐Hashem et al., 2020).
Insecticidal Assessment
Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis, suggesting applications in pest control (Fadda et al., 2017).
Antimicrobial and Antitumor Activity
Studies on thiadiazole systems have shown antimicrobial and antitumor activities, highlighting their potential in medical and pharmaceutical research for developing new therapeutic agents (Hamama et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O5S2/c1-12-8-16(24-31-12)21-17(27)10-32-20-23-22-19(33-20)26-6-4-25(5-7-26)18(28)13-2-3-14-15(9-13)30-11-29-14/h2-3,8-9H,4-7,10-11H2,1H3,(H,21,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMETYJUWZUDATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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